molecular formula C22H25N5O4 B2772188 methyl 2-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 896320-38-0

methyl 2-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

Cat. No.: B2772188
CAS No.: 896320-38-0
M. Wt: 423.473
InChI Key: UVCFABSOJYXURE-UHFFFAOYSA-N
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Description

Methyl 2-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a useful research compound. Its molecular formula is C22H25N5O4 and its molecular weight is 423.473. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships

Methyl 2-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate belongs to a class of compounds with potential significance in medicinal chemistry, particularly in the context of adenosine receptor modulation. A study focused on the structure-activity relationships of 2-phenyl-imidazo[2,1-i]purin-5-ones, closely related compounds, revealed that ethyl substitution at specific positions of the imidazoline ring significantly increases affinity for human A3 adenosine receptors. This suggests a framework for designing potent and selective A3 receptor antagonists, potentially useful in therapeutic interventions for conditions like inflammation and cancer (Ozola et al., 2003).

Biological Activity and Novel Syntheses

The exploration of the biological activity of structurally similar compounds, such as imidazol-2-ylidenes, has demonstrated their efficiency as catalysts in various chemical reactions, including transesterification processes. This implies a broader application of these compounds beyond receptor modulation, extending into chemical synthesis and possibly drug formulation processes (Grasa et al., 2003). Additionally, these findings highlight the chemical versatility and potential pharmaceutical utility of the this compound scaffold for drug development.

Antimicrobial Potential

Related research on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones has unveiled their antimicrobial properties, suggesting that derivatives of this compound could be potent antibacterial agents. This opens avenues for the development of new antimicrobial drugs, especially in an era of increasing antibiotic resistance (Sharma et al., 2004).

Properties

IUPAC Name

methyl 2-[6-(4-ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-7-15-8-10-16(11-9-15)25-12(2)13(3)26-17-18(23-21(25)26)24(5)22(30)27(19(17)28)14(4)20(29)31-6/h8-11,14H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCFABSOJYXURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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